3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a difluoromethyl group, and a phenoxy group attached to a propanol backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol typically involves multiple steps. One common method starts with the reaction of 4-amino-2-(difluoromethyl)phenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then reacted with a suitable nucleophile, such as an alcohol, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
Scientific Research Applications
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Uniqueness
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a difluoromethyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13F2NO2 |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
3-[4-amino-2-(difluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO2/c11-10(12)8-6-7(13)2-3-9(8)15-5-1-4-14/h2-3,6,10,14H,1,4-5,13H2 |
InChI Key |
FTMHDELDFORPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.